![molecular formula C12H15ClN4S B5578546 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine](/img/structure/B5578546.png)
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
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Overview
Description
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a chlorophenyl group, a methylsulfanyl group, and a propyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.
Addition of the Propyl Group: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the functional groups attached to it play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
- 3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- 3-(4-Chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole
Uniqueness
3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOSRQSCKITQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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